molecular formula C20H25NO B14763559 N-(4-(Benzyloxy)benzyl)cyclohexanamine

N-(4-(Benzyloxy)benzyl)cyclohexanamine

Cat. No.: B14763559
M. Wt: 295.4 g/mol
InChI Key: YVRXBCBXFHCQQT-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)benzyl)cyclohexanamine is a chemical compound of interest in organic synthesis and drug discovery research. This specialty amine features a cyclohexanamine core linked to a 4-benzyloxybenzyl group, a structural motif found in compounds investigated for various biological activities. Scientific literature highlights that the N-(4-(benzyloxy)benzyl) moiety is a key scaffold in medicinal chemistry, particularly in the development of antimycobacterial agents. For instance, research has demonstrated that structurally related N-(4-(benzyloxy)benzyl)-4-aminoquinolines exhibit significant activity against Mycobacterium tuberculosis , with some compounds showing minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid . The incorporation of the benzyloxy group can significantly influence a molecule's lipophilicity and conformational flexibility, which are critical parameters in optimizing drug-like properties . As a building block, this compound can be utilized to generate diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied exclusively for research applications in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C20H25NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19,21H,2,5-6,9-10,15-16H2

InChI Key

YVRXBCBXFHCQQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)benzyl)cyclohexanamine typically involves the following steps:

Industrial Production Methods

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(Benzyloxy)benzyl)cyclohexanamine are best understood through comparison with analogs. Below is a detailed analysis of key similarities and differences:

Structural Analogs and Their Properties

Compound Name Molecular Formula Substituent(s) Key Properties Reference
N-(4-Methoxybenzyl)cyclohexanamine C₁₄H₂₁NO 4-Methoxybenzyl Exhibits balanced hydrophobicity/hydrophilicity; studied for interactions with neurotransmitter receptors due to methoxy group polarity .
N-(4-Chlorobenzyl)cyclohexanamine C₁₃H₁₈ClN 4-Chlorobenzyl Increased polarity from Cl enhances binding to electrophilic targets; hydrochloride salt improves solubility .
N-Benzylcyclohexanamine C₁₃H₁₉N Benzyl (no substituents) Simpler structure with higher flexibility; used as a precursor in synthesis. Shows no significant hazards under standard conditions .
N-(4-(Benzyloxy)benzyl)cyclopentanamine C₁₉H₂₃NO Cyclopentane ring, benzyloxybenzyl Smaller cyclopentane ring increases conformational rigidity; benzyloxy group enhances lipophilicity and receptor affinity compared to methoxy analogs .
N-(5-Bromo-2-methoxybenzyl)cyclohexanamine C₁₄H₂₁BrNO 5-Bromo, 2-methoxybenzyl Bromine introduces steric bulk and potential halogen bonding; methoxy group directs regioselective reactions .

Functional Group Impact on Properties

  • Benzyloxy vs.
  • Halogen Substitution : Chloro () and bromo () substituents enhance electrophilic reactivity and binding to targets like enzymes or G-protein-coupled receptors. However, they may introduce toxicity risks .

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